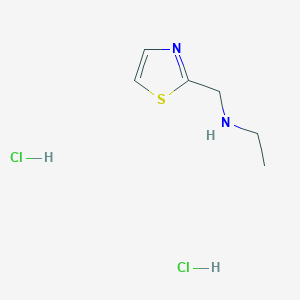

N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-ylmethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2ClH/c1-2-7-5-6-8-3-4-9-6;;/h3-4,7H,2,5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEYPVBQMOSBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC=CS1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Construction

A common route to the thiazole ring involves the reaction of α-haloketones or α-haloaldehydes with thiourea or thioamides. For example, acetophenone derivatives can be brominated using phenyltrimethylammonium tribromide, followed by treatment with thiourea to yield 2-aminothiazole intermediates. This step is typically performed under reflux or controlled temperature conditions to optimize yield and purity.

Introduction of Ethanamine Side Chain

The ethanamine moiety can be introduced by nucleophilic substitution on a suitable leaving group attached to the thiazole ring or via reductive amination of an aldehyde intermediate.

- In some synthetic schemes, the thiazole intermediate is reacted with bromoethylamine derivatives or ethylenediamine under basic conditions to attach the ethanamine group.

- Alternative methods include coupling of a thiazolylmethyl halide with ethanamine, followed by purification.

Salt Formation (Dihydrochloride)

The free base of N-(1,3-thiazol-2-ylmethyl)ethanamine is converted to its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by crystallization.

- This step enhances water solubility and stability, which is critical for storage and biological evaluation.

- Crystallization conditions (solvent, temperature) are optimized to obtain high-purity crystalline dihydrochloride salts.

Representative Synthesis Protocol (Adapted)

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Bromination | Acetophenone + phenyltrimethylammonium tribromide, RT, 1 h | α-bromoacetophenone intermediate | Filtration to remove insolubles |

| 2. Thiazole formation | Intermediate + thiourea, EtOH, 65-75 °C, 2 h | 2-aminothiazole derivative | Precipitation by water addition, filtration |

| 3. Side chain attachment | 2-aminothiazole + ethanamine or bromoethylamine, base, RT or reflux | N-(1,3-thiazol-2-ylmethyl)ethanamine | Purification by chromatography or crystallization |

| 4. Salt formation | Free base + HCl (aqueous or organic solvent) | This compound | Crystallization to obtain pure salt |

Analytical and Purification Notes

- Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures or recrystallization from ethanol/water mixtures.

- Characterization includes NMR (1H, 13C), mass spectrometry (ESI-MS), and melting point determination.

- Salt form confirmation is done by elemental analysis and comparison of solubility profiles.

Research Findings and Optimization

- Use of antioxidants such as L-ascorbic acid during synthesis can inhibit N-oxide impurity formation, improving product purity.

- Solvent choice impacts yield and purity; ethanol and tetrahydrofuran are frequently used solvents in these syntheses.

- Microwave irradiation has been employed to accelerate some reaction steps, such as acetylation or cyclization, reducing reaction times significantly.

- The dihydrochloride salt form exhibits enhanced stability and solubility compared to the free base, facilitating biological assays and formulation development.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Thiazole ring formation | Thiourea, α-bromo ketone, 65-75 °C, 2 h | Moderate yield (~57%) |

| Side chain coupling | Ethanamine or bromoethylamine, base, RT to reflux | Purification required |

| Salt formation | HCl in ethanol or water, crystallization | Improves solubility and stability |

| Purification | Silica gel chromatography or recrystallization | Essential for high purity |

| Additives | L-ascorbic acid (antioxidant) | Reduces N-oxide impurities |

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperature and pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride has the following chemical formula:

- Molecular Formula : C₆H₁₂Cl₂N₂S

- CAS Number : 1332529-45-9

This compound features a thiazole ring, which is known for its biological activity and utility in medicinal chemistry.

Biomedical Research Applications

-

Antimicrobial Activity

- Several studies have indicated that thiazole derivatives exhibit antimicrobial properties. The thiazole moiety can interact with bacterial enzymes, inhibiting their function and leading to cell death. For instance, this compound has shown effectiveness against various bacterial strains in vitro.

-

Anticancer Properties

- Thiazole derivatives are being researched for their potential anticancer effects. Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Research is ongoing to elucidate the specific mechanisms involved.

-

Neurological Research

- The compound has been explored for its neuroprotective effects. Some studies indicate that it may play a role in modulating neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Pharmaceutical Applications

-

Drug Development

- This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be modified to enhance potency and selectivity against specific biological targets.

- Formulation Studies

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(1,3-Thiazol-2-ylmethyl)ethanamine dihydrochloride

- Molecular Formula : C₇H₁₁Cl₂N₂S

- Molecular Weight : ~226.17 g/mol (calculated)

- CAS Registry Number : 1332529-45-9

- Structural Features : Comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) linked via a methylene bridge to an ethanamine backbone, with two hydrochloride counterions enhancing solubility.

This compound is part of a broader class of thiazole-containing amines, which are pharmacologically significant due to their bioactivity in targeting receptors, enzymes, and microbial systems. Its dihydrochloride form improves stability and aqueous solubility, making it suitable for pharmaceutical applications .

Structural Analogues with Thiazole Moieties

N-(1,3-Thiazol-2-ylmethyl)cyclopropanamine Dihydrochloride

- Molecular Formula : C₈H₁₂Cl₂N₂S

- Molecular Weight : ~241.18 g/mol

- Pharmacological Impact : The cyclopropane group may increase metabolic stability but reduce solubility compared to the ethanamine derivative .

2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol Dihydrochloride

- Molecular Formula : C₆H₁₀Cl₂N₂OS

- Molecular Weight : ~217.13 g/mol

- Key Difference: Substitution of ethanamine with ethanolamine introduces a hydroxyl group, increasing hydrogen-bonding capacity and hydrophilicity.

- Pharmacological Impact : Improved solubility may enhance bioavailability but could reduce membrane permeability .

(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine Dihydrochloride

- Molecular Formula : C₉H₁₁Cl₂N₂OS

- Molecular Weight : ~269.17 g/mol

- Key Difference : Incorporation of a furan ring alongside the thiazole group creates a bifunctional heterocyclic structure.

Functional Analogues with Heterocyclic Amines

2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride

- Molecular Formula : C₄H₉Cl₂N₃S

- Molecular Weight : 202.11 g/mol

- Pharmacological Impact : Enhanced polarity may improve water solubility but reduce lipophilicity, affecting blood-brain barrier penetration .

N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]ethanamine Dihydrochloride

- Molecular Formula : C₉H₁₉Cl₂N₃

- Molecular Weight : 240.17 g/mol

- Key Difference : Substitution of thiazole with a methylated imidazole ring alters electronic properties and basicity.

- Pharmacological Impact : Imidazole’s higher basicity (pKa ~7) compared to thiazole (pKa ~2.5) affects protonation states at physiological pH, influencing receptor interactions .

N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine Dihydrochloride

- Molecular Formula : C₁₆H₁₈Cl₄N₂

- Molecular Weight : 378.14 g/mol

- Key Difference : Aromatic chlorobenzyl groups replace the thiazole moiety, creating a bulkier, lipophilic structure.

- Pharmacological Impact : Increased lipophilicity enhances membrane permeability but may elevate toxicity risks due to bioaccumulation .

Comparative Data Table

Biological Activity

N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride is a compound of increasing interest due to its diverse biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : C6H12Cl2N2S

- Molecular Weight : 215.14 g/mol

- CAS Number : 1332529-45-9

The compound features a thiazole moiety, which is known for its role in various pharmacologically active molecules. Its dihydrochloride form enhances solubility, making it suitable for biological and chemical research applications.

Synthesis

This compound is synthesized through the reaction of 1,3-thiazole with ethanamine in the presence of hydrochloric acid. The synthesis typically requires controlled temperature and pH to ensure high yield and purity. Industrial methods mirror these laboratory techniques but are optimized for scale.

Biological Activity

The biological activity of this compound encompasses several key areas:

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for this compound suggest moderate to good efficacy against:

| Bacteria/Fungi | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results position the compound as a potential candidate for further development in antimicrobial therapies .

Histamine Modulation

This compound has been studied for its ability to modulate histamine levels, which can be crucial in treating allergic reactions and other histamine-related disorders.

Enzyme Interaction Studies

The compound is employed in studies focusing on enzyme interactions and protein modifications. Its mechanism of action involves binding to specific molecular targets, thereby modulating various biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives, including this compound, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance activity further .

- Histamine Receptor Interaction : Investigations into the compound's interaction with histamine receptors showed promising results in modulating receptor activity, suggesting potential therapeutic applications in allergy treatments .

- Cytotoxic Activity : In vitro studies have indicated that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : By binding to receptors such as histamine receptors or other neurotransmitter systems, it can influence physiological responses.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride, and how are intermediates purified?

- Methodology :

- Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.

- Amine Functionalization : Alkylation of the thiazole methyl group using ethylamine derivatives (e.g., Mannich reactions or nucleophilic substitution).

- Salt Formation : Treatment with HCl in anhydrous ethanol to yield the dihydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : -NMR (δ 7.2–7.5 ppm for thiazole protons; δ 3.8–4.2 ppm for methylene groups), -NMR (thiazole carbons at ~150–160 ppm).

- Mass Spectrometry : ESI-MS (expected [M+H] ~221.1 for free base; adjust for dihydrochloride).

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å). Refinement via SHELXL-2018/3 .

- Data Interpretation : Compare experimental IR (C-S stretch ~650 cm) and MS fragmentation patterns with computational predictions .

Q. What are the solubility and stability profiles under varying experimental conditions?

- Solubility : Highly soluble in polar solvents (water, DMSO, methanol); poorly soluble in nonpolar solvents (hexane, chloroform).

- Stability :

- pH : Stable in acidic conditions (pH 2–5); degrades in basic media (pH >8).

- Temperature : Store at 2–8°C under inert atmosphere to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR splitting) be resolved?

- Approach :

- 2D NMR : Use HSQC to correlate - signals; COSY to identify coupling networks.

- Dynamic Effects : Variable-temperature NMR to assess rotational barriers (e.g., hindered amine rotation).

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G** basis set) .

Q. What strategies optimize reaction yield in large-scale synthesis?

- Design of Experiments (DOE) :

- Variables : Catalyst loading (e.g., p-TsOH), temperature (60–100°C), solvent polarity (DMF vs. THF).

- Response Surface Methodology : Maximize yield (target >85%) while minimizing byproducts (e.g., dimerization).

Q. How can computational modeling predict biological interactions (e.g., enzyme inhibition)?

- Methods :

- Docking : AutoDock Vina with protein targets (e.g., kinases; PDB ID 1ATP). Use SMILES string (Cl.Cl .NCCc1nc(cs1)C) for ligand preparation .

- MD Simulations : GROMACS for stability analysis (10 ns trajectories, CHARMM36 force field).

Q. What protocols ensure accurate crystal structure determination?

- Data Collection :

- Crystallization : Vapor diffusion (ethyl acetate/hexane) to obtain needle-shaped crystals.

- Diffraction : Collect 180 frames (0.5° oscillation) at 100 K. Resolve space group (e.g., P2/c) with SHELXT .

- Refinement :

- SHELXL : Anisotropic displacement parameters for non-H atoms; hydrogen positions refined geometrically.

- Validation : Check R (<5%), R/wR (<0.05/0.12) .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.